molecular formula C8H15NO B2595375 8-Oxa-5-azaspiro[3.6]decane CAS No. 1251713-04-8

8-Oxa-5-azaspiro[3.6]decane

Cat. No.: B2595375
CAS No.: 1251713-04-8
M. Wt: 141.214
InChI Key: QXPZVIASFXLYJH-UHFFFAOYSA-N
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Description

8-Oxa-5-azaspiro[3.6]decane is a spirocyclic compound . Spirocyclic compounds are bicyclic organic compounds formed by two rings linked by one carbon atom . This compound is promising for the production of important biologically active compounds .


Synthesis Analysis

A convenient synthesis of new 8-oxa-2-azaspiro[4.5]decane from commercially available reagents based on tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane has been developed . This compound is promising for the production of important biologically active compounds .


Molecular Structure Analysis

The molecular weight of this compound is 141.21 . The IUPAC name is this compound and the InChI code is 1S/C8H15NO/c1-2-8(3-1)4-6-10-7-5-9-8/h9H,1-7H2 .


Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . The storage temperature is 4 degrees Celsius .

Scientific Research Applications

Synthesis Techniques and Structural Analysis

  • Synthetic Approaches : The synthesis of spiroaminals like 1-oxa-7-azaspiro[5.5]undecane and related compounds is significant due to their potential applications and novel skeletons. Various strategies for their synthesis have been developed (Sinibaldi & Canet, 2008).
  • Convenient Synthesis of Derivatives : A synthesis method for 8-oxa-2-azaspiro[4.5]decane, which is promising for producing biologically active compounds, has been developed (Ogurtsov & Rakitin, 2020).
  • Novel Synthesized Classes : New classes of thia/oxa-azaspiro[3.4]octanes have been synthesized, designed to act as multifunctional and structurally diverse modules for drug discovery (Li, Rogers-Evans, & Carreira, 2013).
  • Crystal Structure Analysis : The crystal structure of 4-(dichloroacetyl)-1-oxa-4-azaspiro[4.5]decane was determined, revealing important conformational details (Wen, 2002).

Biological Activities and Potential Applications

  • Muscarinic Receptor Agonists : Compounds like 2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane have been studied for their M1 agonistic activity and potential to ameliorate cognitive impairment (Wanibuchi et al., 1994).
  • Cancer Research : A series of novel 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones have been synthesized and shown to have moderate to potent activity against various human cancer cell lines (Yang et al., 2019).
  • Suppression of Autoimmune Disease : SK&F 105685, a novel azaspirane, has been shown to induce non-specific suppressor cells, which are useful in treating autoimmune diseases (Badger et al., 1990).

Unique Chemical Properties and Reactions

  • Enhanced Reactivity in Specific Reactions : Compounds like 8-oxa-1,4-dithiaspiro[4.5]decane-7,9-dione have shown enhanced reactivity in specific chemical reactions, broadening their application scope (Rashevskii et al., 2020).
  • Gold-Catalyzed Assembly : The gold-catalyzed assembly of heterobicyclic systems, including azaspiro[5.4]decene, highlights the versatility of these compounds in organic synthesis (Zhang & Kozmin, 2005).

Safety and Hazards

The safety information for 8-Oxa-5-azaspiro[3.6]decane includes several hazard statements. It has a GHS05 pictogram, with the signal word “Danger”. The hazard statements include H314 . The precautionary statements include P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P405, P501 .

Properties

IUPAC Name

8-oxa-5-azaspiro[3.6]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c1-2-8(3-1)4-6-10-7-5-9-8/h9H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXPZVIASFXLYJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CCOCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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